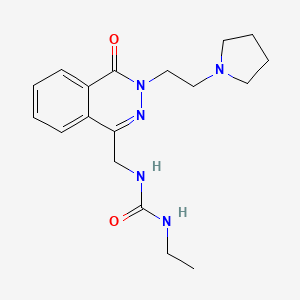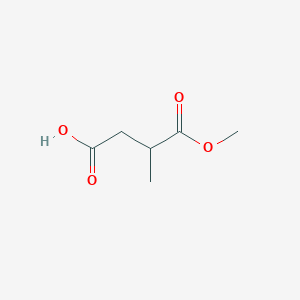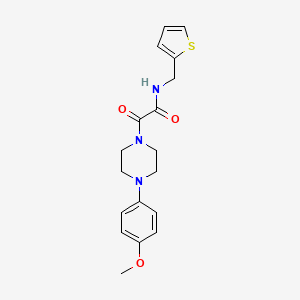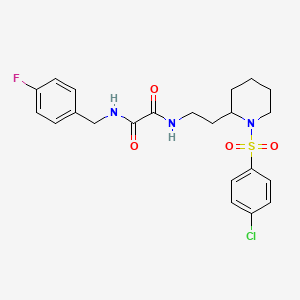![molecular formula C15H14N2O4S B2461306 methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate CAS No. 1421477-19-1](/img/structure/B2461306.png)
methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate, also known as MPTB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyranothiazole derivatives and has shown potential in various biological applications.
Scientific Research Applications
Synthesis and Characterization in Anti-Tumor Agents
A study by Gomha et al. (2016) synthesized a series of compounds, including derivatives similar to methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate. These compounds were evaluated for their anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines, revealing promising results with certain compounds showing significant inhibitory effects (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Activities
Another research by Siddiqui et al. (2013) involved the synthesis of novel derivatives of pyrazole-3-carboxylate, including structures similar to the compound . These compounds were screened for their antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria and fungi, demonstrating significant antimicrobial properties (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Structural and Molecular Studies
Research by Portilla et al. (2007) focused on the molecular and structural aspects of similar compounds, studying their hydrogen-bonded sheets and chains. These studies provide valuable insights into the molecular behavior and electronic structure of such compounds, which is crucial for understanding their potential applications in various fields (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Anticancer Evaluation
El-Gaby et al. (2017) synthesized and evaluated a range of pyrazole derivatives for their anticancer activity. Some of these compounds showed promising activity against Ehrlich ascites carcinoma cells, with better activity than some standard drugs, indicating the potential of these compounds in cancer therapy (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Crystal Engineering and Phase Transition Studies
Johnstone et al. (2010) explored the use of pressure in crystal engineering, using compounds similar to this compound. Their study shows how structural phase transitions can be induced under high pressure, a concept that could be useful in material sciences and pharmaceuticals (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).
Suzuki–Miyaura Cross-Coupling Reactions
Ocansey et al. (2018) investigated the use of pyrazole-containing compounds as ligands in metal complexes used in Suzuki–Miyaura cross-coupling reactions. The study highlights the potential of these compounds in fine-tuning the electrophilic and steric properties of metal complexes, a valuable application in synthetic chemistry (Ocansey, Darkwa, & Makhubela, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties . They have been associated with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
properties
IUPAC Name |
methyl 4-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-15-16-11-6-7-21-8-12(11)22-15/h2-5H,6-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILSSGULACVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)
![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2461235.png)

![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)
![(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461239.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2461246.png)